9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is a complex organic compound classified under purines and purine derivatives. It is characterized by its unique structure, which combines elements of pyridine and purine, making it relevant in various biochemical applications. The compound has not been widely approved for clinical use but is recognized for its potential in experimental drug development.
This compound falls within the category of small molecules and is primarily classified as an organonitrogen compound. It belongs to the broader class of phenylpyrimidines, which are aromatic compounds consisting of a benzene ring linked to a pyrimidine structure. The specific classification includes:
The synthesis of 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine typically involves multi-step organic reactions, including:
These methods require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
The chemical formula for 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is . The molecular structure can be represented using various chemical notation systems:
The structural analysis reveals a complex arrangement of nitrogen atoms within a fused ring system, contributing to its biochemical properties.
9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine can participate in various chemical reactions typical for purine derivatives:
The physical properties of 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine include:
Chemical properties include:
The potential applications of 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine primarily lie within pharmaceutical research:
9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine exhibits nanomolar affinity for adenosine receptor subtypes, with pronounced selectivity for the A1R subtype. Binding assays reveal a Ki of 1.6 nM at human A1R, compared to Ki values of 54 nM (A2AR) and 47 nM (A3R), indicating >30-fold selectivity for A1R over other subtypes [6] [7]. The compound’s affinity profile bridges nucleoside-like agonists and non-nucleoside scaffolds, as its A1R potency approaches that of reference agonist CPA (Ki = 0.76 nM) [10].
Table 1: Adenosine Receptor Binding Affinity Profile
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. A1R) |
|---|---|---|
| A1R | 1.6 ± 0.4 | 1.0 |
| A2AR | 54 ± 8.5 | 33.8 |
| A3R | 47 ± 16 | 29.4 |
| A2BR | >1,000 | >625 |
Functional cAMP assays confirm 9-((6-methylpyridin-2-yl)methyl)-9H-purin-6-amine acts as a full A1R agonist (Emax = 104%), comparable to endogenous adenosine [6] [7]. Its efficacy stems from structural mimicry of adenosine’s purine core, where the 6-amine group forms hydrogen bonds with Asn2546.55 and Glu169EL2 in the A1R binding pocket—critical for receptor activation [4] [8]. Unlike nucleoside agonists, the 6-methylpyridylmethyl group enhances lipophilicity (clogP = 2.1), reducing dependence on nucleoside transporters for cellular uptake [7] [10].
The compound’s >30-fold A1R/A2AR selectivity arises from steric complementarity within the A1R ligand-binding pocket. Key determinants include:
Homology modeling indicates the A1R binding cavity (volume = 540 ų) better accommodates the compound’s 6-methylpyridylmethyl extension than A2AR (volume = 490 ų) [8].
While 9-((6-methylpyridin-2-yl)methyl)-9H-purin-6-amine primarily acts orthosterically, its rigid purine scaffold may permit concurrent binding to allosteric sites. Molecular dynamics simulations suggest weak stabilization of sodium ion D2.50 allosteric site in A1R (ΔRMSF = 0.8 Å), a feature linked to enhanced agonist efficacy [7] [9]. However, experimental validation is lacking, as adenosine receptors typically exhibit limited allosteric pockets compared to Class B GPCRs [2] [9].
9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine demonstrates distinct advantages and limitations versus 3,5-dicyanopyridine A1R agonists (e.g., compound 27 in [6]):
Table 2: Structural and Pharmacological Comparison to Dicyanopyridine Scaffolds
| Property | 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine | 3,5-Dicyanopyridine Agonists |
|---|---|---|
| A1R Ki (nM) | 1.6 | 0.49–4.2 |
| A1R/A2AR Selectivity | 33.8-fold | 29–1000-fold |
| Functional Efficacy (Emax) | 104% (Full agonist) | 54–122% (Partial agonists) |
| Blood-Brain Barrier Penetrance | Moderate (SUV = 1.8 at 10 min) | High (SUV = 3.0 at 10 min) |
| Synthetic Complexity | High (Multi-step purine alkylation) | Moderate (One-pot assembly) |
Mechanistically, dicyanopyridines achieve higher A1R selectivity (>1000-fold) via meta-alkoxy substituents that exploit A1R-specific hydrophobic regions, but they exhibit partial agonism due to incomplete Asn2546.55 engagement [6] [10]. Conversely, the purine scaffold enables full agonism but suffers from P-glycoprotein efflux, reducing CNS bioavailability [6] [7].
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8